(S)-adrenaline
Overview
Description
3,4-dihydroxyl-alpha-[methylamino]methylbenzyl alcohol appears as odorless light brown or nearly white crystals. (NTP, 1992)
Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite.
Oxidized-adrenal-ferredoxin, also known as epinephrine racemic or hydrochloride, racepinephrine, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Oxidized-adrenal-ferredoxin can be converted into dipivefrin.
Scientific Research Applications
Cardiac Arrest and Resuscitation : Adrenaline is a critical component in the management of cardiac arrest. Studies have shown that while adrenaline can improve the likelihood of return of spontaneous circulation (ROSC), its impact on long-term survival and neurological outcomes remains uncertain. A randomized trial found that adrenaline did not significantly improve survival to hospital discharge but did increase the likelihood of achieving ROSC (Jacobs et al., 2011).
Metabolic Roles in Hypoglycaemia and Diabetes : Adrenaline plays a significant role in mobilizing energy stores in response to physical activity or recovery from hypoglycemia. This is particularly important in individuals with type 1 diabetes, who rely on adrenaline for counter-regulation and restoration of normoglycemia (Verberne et al., 2016).
Immunological Responses : Adrenaline has been found to modulate immune responses. For instance, it can suppress the nitric oxide response in macrophages stimulated with lipopolysaccharide, influencing the production of tumour necrosis factor alpha (TNF-α) and interleukin-10 (IL-10) (Zinyama et al., 2001).
Protection Against Oxidative Stress : Adrenaline can protect against oxidative stress by promoting glutathione synthesis and upregulating Nrf2 in mesenchymal stem cells. This suggests a potential therapeutic role in oxidative stress-related conditions (Takahata et al., 2009).
DNA Damage and Genotoxic Effects : Adrenaline has been shown to induce DNA damage in human lymphocytes in vitro, primarily through the generation of reactive oxygen species. This indicates a possible genotoxic effect of adrenaline under certain conditions (Milena et al., 2014).
Historical and Mechanistic Insights : The discovery of adrenaline marked a significant milestone in biomedical research, leading to numerous studies on its physiological effects and mechanisms of action (García-Sáinz Ja, 1995).
Properties
IUPAC Name |
4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301047668 | |
Record name | (+)-Epinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301047668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150-05-0, 51-43-4 | |
Record name | (+)-Epinephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Epinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | adrenaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Epinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301047668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-[1-hydroxy-2-(methylamino)ethyl]pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RACEPINEFRINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA71GR3TNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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